molecular formula C13H16N2O2S B2995363 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 361469-36-5

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2995363
CAS No.: 361469-36-5
M. Wt: 264.34
InChI Key: JSZTYNSVTXTYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tetrahydrobenzo[d]thiazole carboxamides, which are characterized by a bicyclic core structure combining a thiazole ring fused with a partially saturated benzene moiety. The 5,5-dimethyl and 7-oxo substituents enhance conformational rigidity, while the cyclopropanecarboxamide group at position 2 modulates electronic and steric properties. Key physical properties include a melting point of 292–293°C and a high-resolution mass spectrometry (HRMS) [M + Na]+ peak at m/z 379.0551 (calculated 379.0545) .

The compound has been investigated for antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Its design leverages the thiazole scaffold’s ability to interact with parasitic enzymes or transporters, though specific mechanistic details remain under study .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2)5-8-10(9(16)6-13)18-12(14-8)15-11(17)7-3-4-7/h7H,3-6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZTYNSVTXTYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-Dimethyl-7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C17H18N2O2S
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 784875

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents to yield the desired product. The synthetic pathways often utilize starting materials that are commercially available and are optimized for yield and purity.

Anticancer Properties

Research has indicated that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) have exhibited significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
7-Oxo CompoundCCRF-CEM (leukemia)>20No significant activity observed
Related Thiazole DerivativeMCF-7 (breast cancer)10Induction of apoptosis via caspase activation

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been documented through caspase activation assays and DNA fragmentation analysis .

Cytotoxicity Assays

Various assays are used to evaluate the cytotoxic effects of this compound on cancer cells:

  • MTT Assay : Measures cell viability based on metabolic activity.
  • Colony Formation Assay : Assesses the ability of cells to grow in an anchorage-independent manner.
  • Annexin V Staining : Used to detect early apoptotic cells.

Case Studies

  • Study on Thiazole Derivatives : A study evaluated a series of thiazole derivatives and their cytotoxic effects on different cancer cell lines. The results indicated that certain structural modifications could enhance biological activity significantly .
  • Evaluation of Natural Compounds : A comparative study highlighted the importance of structural features in determining the biological activity of related compounds. It was found that modifications at specific positions could lead to increased potency against tumor cells .

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in the carboxamide substituent and core modifications, leading to differences in biological activity, physicochemical properties, and target selectivity. Below is a detailed comparison:

Structural and Functional Analogues

Table 1: Key Analogs and Their Properties
Compound Name Core Structure Substituent Target/Activity Key Findings
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide Tetrahydrobenzo[d]thiazole Cyclopropanecarboxamide Trypanosoma brucei (HAT) IC50 = 4.89 µM against T. brucei; favorable metabolic stability due to cyclopropane’s rigidity .
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 12) Tetrahydrobenzo[d]thiazole Benzo[b]thiophene-2-carboxamide Trypanosoma brucei (HAT) IC50 = 10.58 µM; bulkier substituent reduces potency compared to cyclopropane derivative .
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Compound 16) Tetrahydrobenzo[d]thiazole 3-Methoxyphenyl-benzo[b]thiophene Trypanosoma brucei (HAT) IC50 = 30.40 µM; methoxy group introduces polarity but decreases activity .
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide Tetrahydrobenzo[d]thiazole Furan-2-carboxamide Not specified Lower molecular weight (MW = 320.3 vs. 379.1) may improve solubility but reduce target affinity .
3-((4-Chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide Tetrahydrobenzo[d]thiazole Sulfonyl-propanamide Not specified Sulfonyl group enhances hydrogen-bonding potential; MW = 426.9 suggests increased bulk .
Table 2: Physicochemical Properties
Compound Melting Point (°C) HRMS [M + Na]+ (Observed/Calculated) LogP (Predicted)
Cyclopropanecarboxamide derivative 292–293 379.0551/379.0545 2.8
Benzo[b]thiophene-2-carboxamide (Compound 12) Not reported Not reported 3.5
Furan-2-carboxamide derivative Not reported Not reported 2.1

Key Observations

Substituent Effects on Antiparasitic Activity :

  • The cyclopropanecarboxamide derivative (IC50 = 4.89 µM) outperforms bulkier analogs like Compound 12 (IC50 = 10.58 µM) and Compound 16 (IC50 = 30.40 µM), suggesting that steric hindrance from larger groups (e.g., benzo[b]thiophene) reduces efficacy .
  • Polar substituents (e.g., methoxy in Compound 16) may disrupt membrane permeability, further lowering activity .

Target Selectivity: While the cyclopropanecarboxamide derivative targets T. brucei, structurally related compounds, such as ROCK inhibitors (e.g., Example 31 from WO 2012/006202), share the tetrahydrobenzo[d]thiazole core but inhibit Rho-associated kinases (ROCK1/2) due to distinct substituents (e.g., propylamino groups) .

Sulfonyl-propanamide derivatives () introduce strong electron-withdrawing effects, which may enhance binding to serine/threonine kinases but increase metabolic liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.